![molecular formula C14H17N3O4 B2733858 1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 444010-34-8](/img/structure/B2733858.png)
1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid
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Overview
Description
Adamantane is an organic compound with the formula C10H16. It is the simplest diamondoid - a class of cage-like, polycyclic hydrocarbons . Adamantane molecules can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free, making it the most stable isomer of C10H16 .
Synthesis Analysis
Adamantane can be synthesized from a variety of precursors. For example, 1-adamantylamine can be synthesized from 1-bromoadamantane via N-(1-adamantyl)-formamide . Another method involves the condensation of 1-adamantyl chalcone with substituted phenylhydrazine .
Molecular Structure Analysis
The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .
Chemical Reactions Analysis
Adamantane derivatives can undergo a variety of chemical reactions. For example, various silylated heterocycles having amide functionality were treated with 1-adamantyl chloride in the presence of a Lewis acid to give the corresponding N-adamantylated heterocycles .
Physical And Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor . It is poorly soluble in water but soluble in hydrocarbons . Its melting point is 270 °C, and it sublimes rather than boiling .
Scientific Research Applications
Crystal Structure and NMR Spectroscopy
The crystal structures of 1-(1-adamantyl)pyrazole and its derivatives have been solved by X-ray analysis, revealing insights into the conformation about the bond between the heterocycle and the carbocycle. These studies suggest that the adamantane behaves as a free rotor, and the steric interactions of the adamantyl residue with substituents on the pyrazole ring are apparent in the C-13 chemical shifts (P. Cabildo et al., 1985).
Synthesis and Chemical Transformations
Adamantyl-substituted pyrazolones and isoxazolones have been synthesized through reactions with ethyl 3-(1-adamantyl)-3-oxopropanoate and various hydrazine derivatives, leading to diverse chemical transformations. This demonstrates the versatility of adamantyl-substituted compounds in synthetic chemistry (K. M. Bormasheva et al., 2010).
Molecular Recognition and Assembly
1,3-Bis[(pyrid-2-ylamino)carbonyl]adamantane has been shown to be an exceptionally versatile assembler of one-dimensional motifs, adapting its conformation to suit assembling partners and generate persistently one-dimensional motifs, such as infinite zig-zag ribbons and chains with both Cu(II) ions and dicarboxylic acids (I. Karle et al., 1997).
Antimicrobial and Anti-inflammatory Activities
Novel adamantyl-containing compounds, including 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and thiadiazoles, have demonstrated significant antimicrobial and anti-inflammatory activities. This highlights the potential of adamantyl derivatives in the development of new therapeutic agents (A. Kadi et al., 2007).
Electrochemiluminescence Applications
Adamantyl-containing metal-organic frameworks have shown highly intense electrochemiluminescence (ECL) in solution, indicating potential applications in sensing and optical devices (C. Feng et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1-adamantyl)-4-nitropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-13(19)12-11(17(20)21)7-16(15-12)14-4-8-1-9(5-14)3-10(2-8)6-14/h7-10H,1-6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPSQGXCQMJFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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